

# Spectroscopic Data of 1,3,5-Cyclohexanetriol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1,3,5-Cyclohexanetriol

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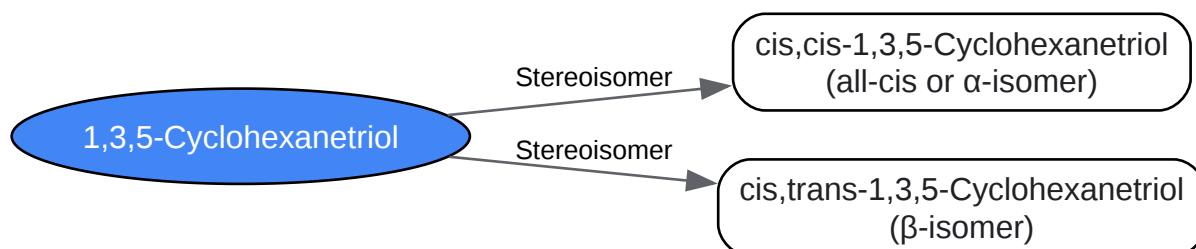
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the stereoisomers of **1,3,5-cyclohexanetriol**, a molecule of interest in various chemical and pharmaceutical research domains. This document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data, experimental methodologies, and structural relationships.

## Stereoisomers of 1,3,5-Cyclohexanetriol

**1,3,5-Cyclohexanetriol** exists as two stereoisomers: **cis,cis-1,3,5-cyclohexanetriol** and **cis,trans-1,3,5-cyclohexanetriol**. The spatial arrangement of the hydroxyl groups relative to the cyclohexane ring defines their distinct physical and chemical properties, which are in turn reflected in their spectroscopic signatures.

The relationship between these stereoisomers can be visualized as follows:



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**Figure 1: Stereoisomers of 1,3,5-Cyclohexanetriol.**

## Spectroscopic Data

The following sections present the available NMR and IR spectroscopic data for the stereoisomers of **1,3,5-cyclohexanetriol**. While data for the cis,cis-isomer is referenced in several databases, specific quantitative data for the cis,trans-isomer is not readily available in the public domain and is often only mentioned in the context of a mixture with the cis,cis-isomer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. The chemical shifts ( $\delta$ ), coupling constants (J), and multiplicities of the signals provide detailed information about the chemical environment of the hydrogen ( $^1\text{H}$  NMR) and carbon ( $^{13}\text{C}$  NMR) nuclei.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 1,3,5-Cyclohexanetriol Stereoisomers**

Stereoisomer	Solvent	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
cis,cis-1,3,5-Cyclohexanetriol	DMSO- $d_6$	Data not available	Data not available	Data not available	Data not available
	D $_2$ O	Data not available	Data not available	Data not available	
cis,trans-1,3,5-Cyclohexanetriol	Data not available	Data not available	Data not available	Data not available	Data not available

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 1,3,5-Cyclohexanetriol Stereoisomers**

Stereoisomer	Solvent	Chemical Shift ( $\delta$ , ppm)	Assignment
cis,cis-1,3,5-Cyclohexanetriol	DMSO-d <sub>6</sub>	Data not available	Data not available
D <sub>2</sub> O	Data not available	Data not available	
cis,trans-1,3,5-Cyclohexanetriol	Data not available	Data not available	Data not available

Note: While spectral data for **1,3,5-cyclohexanetriol** is available in databases such as ChemicalBook, specific peak assignments and coupling constants for the individual stereoisomers are not provided in the readily accessible literature.[\[1\]](#)[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: IR Spectroscopic Data for **1,3,5-Cyclohexanetriol** Stereoisomers

Stereoisomer	Sample Preparation	Wavenumber (cm <sup>-1</sup> )	Assignment
cis,cis-1,3,5-Cyclohexanetriol	KBr Wafer	~3300 (broad)	O-H stretch (alcohol)
~2940, ~2860	C-H stretch (alkane)		
~1450	C-H bend (alkane)		
~1050	C-O stretch (alcohol)		
cis,trans-1,3,5-Cyclohexanetriol	Data not available	Data not available	Data not available

Note: The IR spectrum for the (1 $\alpha$ ,3 $\alpha$ ,5 $\alpha$ )-isomer (cis,cis) is noted to be available.

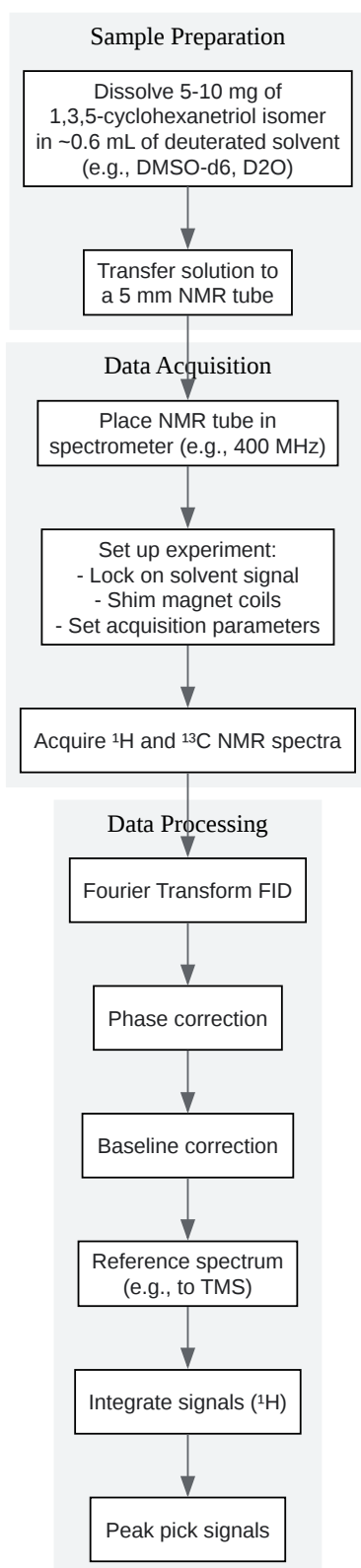
[3] The provided assignments are based on typical vibrational frequencies for alcohols and alkanes.

## Experimental Protocols

The following sections outline generalized experimental protocols for acquiring NMR and IR spectra of cyclohexanetriol isomers.

### NMR Spectroscopy Protocol

A general workflow for obtaining NMR spectra is depicted below.



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**Figure 2:** General workflow for NMR spectroscopy.

#### Methodology Details:

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.
- **Sample Preparation:** 5-10 mg of the **1,3,5-cyclohexanetriol** isomer is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O) in a 5 mm NMR tube.
- **Data Acquisition:** Standard pulse sequences are used for both <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} NMR experiments. For <sup>1</sup>H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

## FTIR Spectroscopy Protocol

The Attenuated Total Reflectance (ATR) and KBr pellet methods are common for obtaining IR spectra of solid samples like **1,3,5-cyclohexanetriol**.

#### Methodology Details (KBr Pellet Method):

- **Sample Grinding:** A small amount of the **1,3,5-cyclohexanetriol** isomer (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- **Pellet Formation:** The mixture is placed in a pellet die and pressed under high pressure to form a transparent or translucent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically acquired first and subtracted from the sample spectrum. The spectrum is usually recorded in the range of 4000-400 cm<sup>-1</sup>.

## Conclusion

This technical guide has summarized the available spectroscopic data for the stereoisomers of **1,3,5-cyclohexanetriol**. While general spectral characteristics can be inferred and some data for the cis,cis-isomer is referenced, detailed and directly comparable quantitative NMR and IR data for both the cis,cis- and cis,trans-isomers are not readily available in public databases. The provided experimental protocols offer a standardized approach for researchers to obtain this data. Further investigation into specialized chemical literature may be required to obtain more specific spectral assignments for these compounds.

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## References

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- To cite this document: BenchChem. [Spectroscopic Data of 1,3,5-Cyclohexanetriol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082517#spectroscopic-data-of-1-3-5-cyclohexanetriol-nmr-ir]

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